molecular formula C17H20F2N2O4 B3020234 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide CAS No. 900006-74-8

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide

Cat. No.: B3020234
CAS No.: 900006-74-8
M. Wt: 354.354
InChI Key: LRTKAWIQLHDMHU-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide is an oxalamide derivative characterized by a spirocyclic 1,4-dioxaspiro[4.5]decane moiety linked to a 2,4-difluorophenyl group via an oxalamide bridge. This compound’s structural uniqueness lies in its spirocyclic system, which confers conformational rigidity, and the electron-withdrawing fluorine substituents on the aryl ring, which may influence solubility and receptor binding . Safety guidelines emphasize careful handling, including avoidance of heat sources and pre-use review of safety protocols .

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O4/c18-11-4-5-14(13(19)8-11)21-16(23)15(22)20-9-12-10-24-17(25-12)6-2-1-3-7-17/h4-5,8,12H,1-3,6-7,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTKAWIQLHDMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Flavoring Agents: S336 and Regulatory-Approved Analogues

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Structure: Features a 2,4-dimethoxybenzyl group and a pyridinylethyl substituent. Function: A potent umami agonist used globally to replace monosodium glutamate (MSG) in food products . Metabolism: Rapidly metabolized in rat hepatocytes without detectable amide hydrolysis, suggesting stability under biological conditions . Regulatory Status: Approved by FEMA (4233) and other agencies . Contrast: Unlike the target compound, S336 lacks fluorine substituents and spirocyclic systems, emphasizing its design for flavor enhancement rather than pharmaceutical applications.

Structural Analogues in Medicinal Chemistry

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)
  • Structure : Methoxy groups on both aryl rings.
  • Synthesis : 35% yield via oxalyl chloride coupling .
  • Key Feature : Electron-donating methoxy groups may enhance solubility but reduce electrophilic reactivity compared to fluorine substituents.
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)
  • Structure : Combines a single fluorine atom on the aryl ring with a methoxyphenethyl group.
  • Synthesis : Higher yield (52%) than compound 17, suggesting fluorine’s steric and electronic effects improve reaction efficiency .
N1-(2,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·HCl (21)
  • Structure : Shares the 2,4-difluorophenyl group but incorporates a thiazole-piperidine hybrid moiety.
  • Synthesis : 58% yield as a diastereomeric mixture (1:5 ratio) .
  • Application : Designed as an HIV entry inhibitor, highlighting fluorine’s role in optimizing bioactivity .

Sulfonamide and Heterocyclic Hybrids

N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (2)
  • Structure : Combines methoxy and sulfamoyl groups.
  • Physicochemical Properties : Decomposes at 180°C; FTIR and NMR data confirm amide and aromatic bonding .

Functional Group Impact

  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas methoxy groups improve solubility but may increase susceptibility to oxidative metabolism.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique spirocyclic structure and functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H24F2N2O4, with a molecular weight of approximately 346.4 g/mol. The compound features a dioxaspiro framework that contributes to its stability and reactivity.

PropertyValue
Molecular FormulaC18H24F2N2O4
Molecular Weight346.4 g/mol
AppearanceSolid
StabilityHigh due to spirocyclic structure

Research indicates that this compound primarily acts as an inhibitor of receptor interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation pathways. By inhibiting RIPK1 activity, this compound may alter downstream signaling cascades associated with cell survival and apoptosis.

Biological Activity

The biological activities of this compound have been evaluated through various in vitro and in vivo studies:

In Vitro Studies

  • Cell Viability Assays : The compound demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties.
  • Kinase Inhibition : Specific assays confirmed that the compound effectively inhibits RIPK1 kinase activity at micromolar concentrations.

In Vivo Studies

  • Animal Models : Administered in murine models of inflammation, this compound reduced markers of inflammation and improved survival rates post-injury.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In a study focusing on neuroinflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved neurological outcomes.
  • Case Study 2 : Another investigation into its effects on cancer cell lines showed that the compound induced apoptosis through the activation of intrinsic apoptotic pathways.

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